

Mass Spectrometry Fragmentation of 2-Furanethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Furanethanol

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This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **2-furanethanol**. Due to the limited availability of public experimental mass spectra for **2-furanethanol**, this guide presents a detailed predicted fragmentation pattern based on established principles of mass spectrometry and analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for the identification and structural elucidation of **2-furanethanol** in complex matrices.

Experimental Protocol: Electron Ionization Mass Spectrometry of 2-Furanethanol

The following protocol describes a typical methodology for the analysis of **2-furanethanol** using gas chromatography coupled with electron ionization mass spectrometry (GC-MS).

1.1 Sample Preparation: A dilute solution of **2-furanethanol** is prepared in a volatile organic solvent, such as methanol or dichloromethane, at a concentration of approximately 10-100 µg/mL.

1.2 Gas Chromatography (GC) Conditions:

- **Injector:** Split/splitless injector, operated in splitless mode for 1 minute.
- **Injector Temperature:** 250 °C.

- Column: 30 m x 0.25 mm internal diameter, 0.25 μm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program: Initial temperature of 50 $^{\circ}\text{C}$ held for 2 minutes, then ramped at 10 $^{\circ}\text{C}/\text{min}$ to 250 $^{\circ}\text{C}$ and held for 5 minutes.

1.3 Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).[1]
- Ionization Energy: 70 eV.[1]
- Ion Source Temperature: 230 $^{\circ}\text{C}$.
- Quadrupole Temperature: 150 $^{\circ}\text{C}$.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 35-350.
- Solvent Delay: 3 minutes.

Predicted Mass Spectrum Data of 2-Furanethanol

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their relative abundances for **2-furanethanol** upon electron ionization.

m/z	Proposed Fragment Ion	Formula	Relative Abundance (%)
112	[M] ^{•+} (Molecular Ion)	[C ₆ H ₈ O ₂] ^{•+}	25
94	[M - H ₂ O] ^{•+}	[C ₆ H ₆ O] ^{•+}	15
82	[M - CH ₂ O] ^{•+}	[C ₅ H ₆ O] ^{•+}	5
81	[M - CH ₂ OH] [•]	[C ₅ H ₅ O] ⁺	100 (Base Peak)
53	[C ₄ H ₅] ⁺	[C ₄ H ₅] ⁺	30
39	[C ₃ H ₃] ⁺	[C ₃ H ₃] ⁺	45

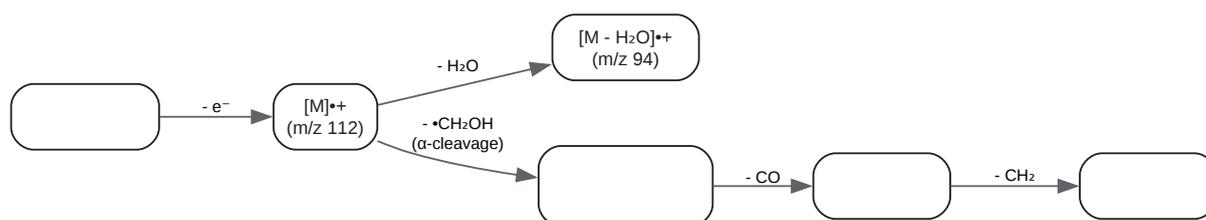
Fragmentation Pathway of 2-Furanethanol

The fragmentation of **2-furanethanol** under electron ionization is primarily driven by the presence of the hydroxyl group and the stability of the furan ring. The proposed fragmentation pathway is initiated by the removal of an electron from the molecule, most likely from one of the lone pairs on the oxygen atoms, to form the molecular ion ([M]^{•+}) at m/z 112.

The major fragmentation routes are as follows:

- **Alpha-Cleavage:** The most favorable fragmentation pathway involves the cleavage of the C α -C β bond (the bond between the carbon bearing the hydroxyl group and the adjacent carbon in the ethyl chain). This results in the formation of a stable, resonance-stabilized furfuryl cation at m/z 81, which is predicted to be the base peak.^{[2][3]} The other product of this cleavage is a neutral radical ([•]CH₂OH).
- **Loss of Water:** A common fragmentation for alcohols is the elimination of a water molecule (H₂O), leading to a fragment ion at m/z 94 ([M-18]).^[3]
- **Further Fragmentation:** The furfuryl cation (m/z 81) can undergo further fragmentation, including the loss of CO to form a cyclopentadienyl cation fragment, although this is not always a major pathway. The furan ring itself can also fragment, leading to smaller ions such as m/z 53 and m/z 39.

The following diagram illustrates the proposed primary fragmentation pathway of **2-furanethanol**.



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Figure 1: Proposed electron ionization fragmentation pathway of **2-furanethanol**.

Conclusion

The predicted mass spectrum of **2-furanethanol** is characterized by a base peak at m/z 81, resulting from a stable furfuryl cation formed via alpha-cleavage. Other significant fragments include the molecular ion at m/z 112 and a fragment corresponding to the loss of water at m/z 94. This technical guide provides a foundational understanding of the fragmentation behavior of **2-furanethanol**, which can aid researchers in its identification and characterization in various analytical applications. Experimental verification of this predicted fragmentation pattern is recommended for definitive structural confirmation.

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